molecular formula C11H12FN3O B2677675 (3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one CAS No. 1086239-84-0

(3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one

Cat. No.: B2677675
CAS No.: 1086239-84-0
M. Wt: 221.235
InChI Key: PUMHCEHOSCFOTP-GDNBJRDFSA-N
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Description

(3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one is a chemical compound characterized by the presence of a piperidin-2-one ring substituted with a hydrazinylidene group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one typically involves the reaction of 4-fluorophenylhydrazine with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hydrazinylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinylidene-substituted piperidin-2-ones and fluorophenyl derivatives. Examples include:

  • (3Z)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]piperidin-2-one
  • (3Z)-3-[2-(4-bromophenyl)hydrazin-1-ylidene]piperidin-2-one

Uniqueness

The uniqueness of (3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance its stability and bioactivity compared to other similar compounds.

Properties

IUPAC Name

(3Z)-3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-8-3-5-9(6-4-8)14-15-10-2-1-7-13-11(10)16/h3-6,14H,1-2,7H2,(H,13,16)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMHCEHOSCFOTP-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC2=CC=C(C=C2)F)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/NC2=CC=C(C=C2)F)/C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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